molecular formula C8H18ClNO2 B1522921 Tert-butyl 3-aminobutanoate hydrochloride CAS No. 1269151-21-4

Tert-butyl 3-aminobutanoate hydrochloride

Cat. No.: B1522921
CAS No.: 1269151-21-4
M. Wt: 195.69 g/mol
InChI Key: CHPNDKSXVMHZTB-UHFFFAOYSA-N
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Description

tert-Butyl 3-aminobutanoate hydrochloride (CAS 1269151-21-4) is a chemical building block primarily used in pharmaceutical research and organic synthesis. This compound features a tert-butoxycarbonyl (Boc) protected carboxylic acid group and a primary amine moiety, making it a versatile intermediate for constructing more complex molecules . Its molecular formula is C8H18ClNO2 with a molecular weight of 195.69 g/mol . The tert-butyl ester group enhances the molecule's stability and alters its solubility, which is valuable for specific synthetic applications. As a β-amino acid derivative, it serves as a key precursor in medicinal chemistry for the development of active compounds and in the synthesis of peptides and peptidomimetics. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. For the chiral (R)-enantiomer of this compound (CAS 158849-23-1), different handling and storage conditions, such as storage in a freezer under an inert atmosphere, may be recommended .

Properties

IUPAC Name

tert-butyl 3-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(9)5-7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPNDKSXVMHZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269151-21-4
Record name tert-butyl 3-aminobutanoate hydrochloride
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Preparation Methods

Direct Esterification with Isobutylene in Acidic Medium

One of the classical and industrially relevant methods involves reacting the amino acid directly with isobutylene in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid (PTSA), or silica impregnated with sulfuric acid. This method proceeds under mild temperature conditions (10–35°C) and requires prolonged reaction times (1–8 days) in solvents such as dichloromethane or dioxane.

Key features:

  • The amino acid is reacted in its free acid form.
  • Acid catalysts like PTSA or silica-sulfuric acid are used.
  • Solvents: dichloromethane or dioxane.
  • Reaction duration: 1–8 days.
  • Post-reaction work-up includes washing with bicarbonate solution, water, and brine.
  • The product is obtained as a hydrochloride salt by introducing hydrogen chloride gas after concentration and dilution with ether.

Advantages:

  • One-step process avoiding protection-deprotection of the amino group.
  • Good conversion rates and simple work-up procedures.
  • Applicable to amino acids with or without hydroxyl groups.
  • Produces fewer side impurities.

Example: In the preparation of threonine tert-butyl ester hydrochloride, 100 g of threonine was reacted with 2 equivalents of silica impregnated with sulfuric acid and isobutylene in 1 L dichloromethane at room temperature for 4–5 days, followed by washing and isolation of the hydrochloride salt.

Esterification Using Acetic Acid tert-Butyl Ester with Acid Catalysis

An alternative industrially scalable method involves reacting the amino acid with acetic acid tert-butyl ester under acid catalysis, followed by alkaline aqueous work-up. This method addresses some of the drawbacks of the isobutylene method, such as handling difficulties due to the low boiling point of isobutylene.

Process details:

  • Amino acid is reacted with acetic acid tert-butyl ester in the presence of an acid catalyst.
  • After completion, the reaction mixture is treated with an aqueous alkali hydroxide solution (e.g., sodium hydroxide) to neutralize and remove by-products.
  • The product is then isolated and converted into the hydrochloride salt by bubbling hydrogen chloride gas into a diluted ether solution of the ester.

Advantages:

  • Avoids the use of gaseous isobutylene and associated low-temperature equipment.
  • Easier handling and safer industrial scale-up.
  • Reduced formation of emulsions compared to sodium bicarbonate post-treatment.
  • Suitable for α-amino acids and α-imino acids.

Challenges:

  • Requires careful control of reaction conditions to avoid side reactions.
  • Post-treatment with alkali hydroxide is necessary for purification.

This method has been patented and is considered an improvement for large-scale production due to better operational convenience and reduced impurity formation.

Carbodiimide-Mediated Dehydration Esterification

Another reported method involves the use of 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC·HCl) as a coupling agent in the presence of 4-dimethylaminopyridine (DMAP) catalyst to facilitate the esterification of the amino acid with tert-butanol.

Process details:

  • The amino acid is reacted with tert-butanol using EDC·HCl and DMAP as catalysts in dichloromethane.
  • This method proceeds via a dehydration mechanism forming the tert-butyl ester.
  • The resulting ester is then converted to the hydrochloride salt by standard acidification.

Advantages:

  • Mild reaction conditions.
  • High selectivity and yield.

Disadvantages:

  • High cost of carbodiimide reagents limits industrial scalability.
  • Requires additional concentration steps during hydrochloride salt formation.

This method is more suited for laboratory-scale synthesis or when high purity is required.

Comparative Data Table of Preparation Methods

Method Catalyst/Conditions Solvent(s) Reaction Time Advantages Disadvantages Industrial Suitability
Isobutylene + Acid Catalyst PTSA or silica-sulfuric acid, 10–35°C Dichloromethane, dioxane 1–8 days One-step, good conversion, less impurities Low boiling point of isobutylene, long reaction time Good, but requires low-temp equipment
Acetic Acid tert-Butyl Ester + Acid Acid catalyst, followed by alkali wash Not specified, typically organic solvents Hours to days Safer handling, avoids isobutylene issues Requires alkali work-up Highly suitable for scale-up
Carbodiimide-mediated esterification EDC·HCl + DMAP, room temp Dichloromethane Hours Mild, selective Expensive reagents, additional steps Limited to lab scale
tert-Butyl acetate + Perchloric acid Perchloric acid catalysis tert-Butyl acetate Not specified High yield esterification Strong acid handling Suitable for specific syntheses

Summary and Recommendations

The preparation of tert-butyl 3-aminobutanoate hydrochloride can be effectively achieved by multiple methods, each with distinct advantages and limitations:

  • The isobutylene acid-catalyzed method is well-established and offers high purity but requires careful handling due to the low boiling point of isobutylene and long reaction times.

  • The acetic acid tert-butyl ester method with acid catalysis followed by alkali aqueous work-up is an improved industrial process with safer handling and scalable operations.

  • The carbodiimide-mediated esterification is useful for small-scale, high-purity synthesis but is cost-prohibitive for large-scale production.

Industrial-scale production favors the acetic acid tert-butyl ester method due to operational simplicity, safety, and scalability, while laboratory synthesis may prefer carbodiimide coupling for precision.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-aminobutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 3-aminobutanoate hydrochloride serves as a significant synthetic intermediate in the production of various pharmaceuticals. Its structural features make it suitable for synthesizing compounds with therapeutic properties.

  • Synthetic Intermediates : The compound is utilized in the synthesis of amino acid derivatives, which are crucial for developing drugs targeting neurological disorders and metabolic diseases. For instance, it can be transformed into other bioactive molecules through various chemical reactions, including acylation and alkylation processes .
  • Case Study : A study demonstrated the effectiveness of this compound in synthesizing derivatives of gamma-aminobutyric acid (GABA), a neurotransmitter involved in regulating neuronal excitability throughout the nervous system. The derivatives showed enhanced binding affinity to GABA receptors, indicating potential use in treating anxiety and epilepsy .

Agrochemical Development

The compound also plays a role in the agrochemical industry, particularly in the development of herbicides and pesticides.

  • Herbicide Synthesis : this compound can be used as a building block for creating herbicides that target specific plant enzymes, thereby reducing crop competition from weeds without harming the crops themselves. Its application in this area is supported by its ability to form stable complexes with various active ingredients .
  • Case Study : Research indicated that formulations containing this compound exhibited improved efficacy against common agricultural pests, suggesting its potential as an environmentally friendly alternative to conventional agrochemicals .

Biochemical Research

In biochemical research, this compound is employed for studying enzyme mechanisms and metabolic pathways.

  • Enzyme Inhibition Studies : The compound has been used to investigate the inhibition mechanisms of certain enzymes involved in amino acid metabolism. Its structural similarity to natural substrates allows researchers to explore competitive inhibition dynamics effectively .
  • Case Study : A comprehensive study highlighted how this compound inhibited specific enzymes within the urea cycle, providing insights into metabolic disorders associated with amino acid metabolism. This research contributes to understanding how alterations in enzyme activity can lead to clinical conditions like hyperammonemia .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Pharmaceuticals Synthetic intermediates for drug developmentEnhances GABA receptor binding; potential anti-anxiety applications
Agrochemicals Herbicide synthesisEffective against agricultural pests; environmentally friendly alternatives
Biochemical Research Enzyme inhibition studiesInsights into metabolic disorders; affects urea cycle enzymes

Mechanism of Action

The mechanism of action of tert-butyl 3-aminobutanoate hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in biochemical pathways. It can also interact with receptors and ion channels, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Stereoisomers: (3R)- and (3S)-Tert-Butyl 3-Aminobutanoate

Both enantiomers share identical molecular formulas (C₈H₁₇NO₂; MW 159.22 g/mol) but differ in spatial configuration, impacting their biological activity and synthetic applications. The (3R)-isomer is more prevalent in industrial settings, as evidenced by detailed market analyses and manufacturing methods outlined in GCIS reports .

Property (3R)-Isomer (3S)-Isomer
CAS Number 158849-23-1 161105-54-0
Price (per 500 mg) ¥52,200 ¥93,000 (extrapolated)
Commercial Availability High Moderate

Tert-Butyl 3-Amino-2-Methylpropanoate Hydrochloride

This analog (CAS 1909335-94-9) substitutes the β-carbon with a methyl group, increasing molecular weight to 195.69 g/mol. Procurenet highlights its applications in drug intermediates and agrochemicals, with ≥95% purity ensuring reliability in sensitive syntheses .

Property 3-Aminobutanoate HCl 3-Amino-2-Methylpropanoate HCl
Molecular Weight 159.22 + HCl (~195.69) 195.69 g/mol
Key Applications Peptide synthesis Drug intermediates

Aromatic Derivatives: Methyl 4-Amino-3-(tert-Butyl)Benzoate Hydrochloride

This compound (CAS 2044702-89-6) incorporates a benzoate core, significantly altering its physicochemical properties. With a molecular weight of 243.73 g/mol, its aromatic structure may confer distinct solubility and electronic characteristics, making it suitable for optoelectronic or coordination chemistry applications .

Property 3-Aminobutanoate HCl Methyl 4-Amino-3-(t-Bu)Benzoate HCl
Molecular Weight ~195.69 243.73 g/mol
Structural Feature Aliphatic ester Aromatic ester

Carbamate Analogs: Tert-Butyl N-[(2R,3S)-3-Aminobutan-2-yl]Carbamate Hydrochloride

Replacing the ester with a carbamate group introduces hydrogen-bonding capacity and altered stability. While specific data on its molecular weight is unavailable, carbamates generally exhibit higher hydrolytic resistance, broadening utility in prodrug design .

Key Research Findings and Market Insights

  • Synthesis and Cost: The (3R)-isomer’s manufacturing involves enantioselective catalysis, contributing to its higher cost compared to non-chiral analogs .
  • Applications: Aliphatic variants (e.g., 3-aminobutanoate HCl) dominate peptide synthesis, while methyl-substituted derivatives are preferred in sterically demanding reactions .
  • Safety Profiles : Most compounds lack comprehensive toxicological data, necessitating standard precautions (e.g., ventilation, PPE) during handling .

Biological Activity

Tert-butyl 3-aminobutanoate hydrochloride is a compound with significant biological activity, particularly in pharmacological and biochemical contexts. This article explores its properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₈H₁₈ClNO₂
  • Molecular Weight : 195.69 g/mol
  • CAS Number : 58640-01-0
  • PubChem ID : 24750478
  • Solubility : High gastrointestinal absorption, permeable across the blood-brain barrier (BBB) .

This compound acts primarily as a prodrug. It is metabolized into active forms that can exert various biological effects. The compound's structure allows it to interact with various biological targets, including neurotransmitter systems and metabolic pathways.

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that derivatives of aminobutanoate compounds exhibit neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases .
  • Antioxidant Activity : The compound has shown potential antioxidant properties, reducing oxidative stress in cellular models .
  • Anti-inflammatory Properties : Studies have demonstrated that this compound can modulate inflammatory responses, suggesting its utility in treating inflammatory diseases .

Study on Neuroprotection

A study published in Scientific Reports examined the neuroprotective effects of aminobutanoate derivatives. The research highlighted that these compounds could protect neuronal cells from oxidative damage, supporting their potential use in neurodegenerative disorders .

Antioxidant and Anti-inflammatory Activity

In a recent investigation, the antioxidant and anti-inflammatory activities of several aminobutanoate derivatives were assessed. The findings indicated that this compound significantly reduced inflammation markers in vitro, showcasing its therapeutic potential .

Data Table: Biological Activities of this compound

Activity TypeObservationsReference
NeuroprotectionProtects neuronal cells from oxidative stress
AntioxidantReduces oxidative stress markers
Anti-inflammatoryModulates inflammatory response

Q & A

Basic: What are the standard methods for synthesizing tert-butyl 3-aminobutanoate hydrochloride, and how can enantiomeric purity be ensured?

The synthesis typically involves coupling tert-butyl esters with protected amino acid derivatives, followed by deprotection and salt formation. For enantiomeric purity, chiral resolution techniques such as chiral HPLC or enzymatic kinetic resolution are critical. For example, enantiomers like (3R)- and (3S)-tert-butyl 3-aminobutanoate can be separated using chiral stationary phases, as noted in catalog listings for similar compounds . Reaction conditions (temperature, solvent choice) must be tightly controlled to minimize racemization .

Basic: Which analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm structural integrity and stereochemistry (e.g., 1^1H and 13^{13}C NMR for tert-butyl and amine protons) .
  • LCMS/HPLC : For assessing purity and monitoring reaction progress. LCMS can detect intermediates and byproducts, while reverse-phase HPLC quantifies enantiomeric excess .
  • Elemental Analysis : To validate the hydrochloride salt stoichiometry .

Basic: How should this compound be stored to maintain stability?

Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers to prevent hydrolysis of the tert-butyl ester. Desiccants are recommended to avoid moisture absorption, which can degrade the compound. Stability studies under accelerated conditions (e.g., 40°C/75% RH) are advised for long-term storage protocols .

Advanced: How can factorial design optimize the synthesis of this compound?

A 2k2^k factorial design can systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For example:

  • Factors : Reaction time (4–8 hrs), temperature (0–25°C), and molar ratio (1:1–1:2 amine:ester).
  • Response Variables : Yield, purity, and enantiomeric excess.
    Statistical analysis (ANOVA) identifies significant factors and interactions, reducing trial-and-error experimentation .

Advanced: How do steric effects influence the reactivity of this compound in peptide coupling reactions?

The bulky tert-butyl group sterically hinders nucleophilic attack at the ester carbonyl, slowing acylation. To mitigate this:

  • Use activating agents like HATU or DCC to enhance electrophilicity.
  • Optimize solvent polarity (e.g., DMF or DCM) to stabilize transition states.
    Kinetic studies comparing tert-butyl derivatives with smaller esters (e.g., methyl) can quantify steric contributions .

Advanced: How can contradictory data on this compound’s solubility be resolved?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from salt dissociation or impurities. Methodological steps:

  • Dynamic Light Scattering (DLS) : Detect aggregates in aqueous solutions.
  • Ion Chromatography : Quantify free chloride ions to assess salt dissociation.
  • Purification : Recrystallize from ethanol/water mixtures to remove hydrophobic impurities .

Advanced: What strategies are effective for studying this compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors or enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular Dynamics Simulations : Predict binding modes using the compound’s stereochemistry and charge distribution .

Advanced: How does this compound’s stability vary under physiological conditions?

Conduct pH-dependent stability studies (pH 1–10) using:

  • UV-Vis Spectroscopy : Monitor ester hydrolysis via absorbance shifts.
  • Mass Spectrometry : Identify degradation products (e.g., free 3-aminobutanoic acid).
    Data from these assays inform its suitability as a prodrug or synthetic intermediate .

Advanced: What role does this compound play in enzyme inhibition studies?

The compound’s amine group can act as a nucleophile to inhibit serine proteases or metalloenzymes. Assay design:

  • Fluorogenic Substrates : Track inhibition via fluorescence quenching.
  • X-ray Crystallography : Resolve inhibitor-enzyme complexes to identify binding motifs .

Advanced: How can this compound be incorporated into solid-phase peptide synthesis (SPPS)?

  • Protection Strategy : Use Fmoc-protected derivatives to prevent side reactions during coupling.
  • Cleavage Conditions : Optimize TFA mixtures (e.g., 95% TFA, 2.5% H2_2O, 2.5% triisopropylsilane) to remove tert-butyl groups without peptide degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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